3-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
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Overview
Description
3-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring and a tetramethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2,3,5,6-tetramethylbenzyl chloride with 1H-1,3-benzodiazole-2-propanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the solvent used can be dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the benzodiazole ring using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Br2, Cl2), nitric acid (HNO3), or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of halogenated or nitrated benzodiazole derivatives.
Scientific Research Applications
3-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The benzodiazole ring can also interact with DNA, potentially leading to anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene
- 1,2,4,5-Tetramethylbenzene
- (2,3,5,6-tetramethylphenyl)sulfonyl derivatives
Uniqueness
3-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to its combination of a benzodiazole ring and a tetramethylphenyl group, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
3-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-14-12-15(2)17(4)18(16(14)3)13-23-20-9-6-5-8-19(20)22-21(23)10-7-11-24/h5-6,8-9,12,24H,7,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDFCENTQKVOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CCCO)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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